molecular formula C24H23N3O B2379194 2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide CAS No. 359778-38-4

2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B2379194
CAS No.: 359778-38-4
M. Wt: 369.468
InChI Key: VDDUKACRNBKRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide is an organic compound known for its unique chemical structure and properties. This compound features a cyano group, a diethylamino group, and a naphthyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-3-27(4-2)21-14-12-18(13-15-21)16-20(17-25)24(28)26-23-11-7-9-19-8-5-6-10-22(19)23/h5-16H,3-4H2,1-2H3,(H,26,28)/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDUKACRNBKRFT-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-(diethylamino)benzaldehyde and naphthalen-1-ylacetonitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The cyano group and diethylamino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthyl group enhances its aromaticity and potential for π-π interactions, making it a valuable compound in various research fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.